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molecular formula C11H8N2O3 B8684524 4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carboxylic acid

4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carboxylic acid

Cat. No. B8684524
M. Wt: 216.19 g/mol
InChI Key: VVHVOAHQUDZCMD-UHFFFAOYSA-N
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Patent
US04145419

Procedure details

10.0 g (0.0435 mole) of methyl 4H-imidazo-[2,1-c][1,4]-benzoxazine-2-carboxylate were suspended in a mixture of 100 ml of methanol and 50 ml of water and 2N NaOH solution was added to the mixture thus obtained until the pH was 11. The mixture was warmed until the starting material had completely dissolved and thin layer chromatography indicated that no starting material remained. The solution was subsequently acidified to a pH of 2-3 with concentrated hydrochloric acid and the desired product precipitated out. After cooling, the mixture was filtered and the solid product was washed well with water. The white product was dried over P2O5 to obtain 8.5 g (91% yield) of 4H-imidazo-[2,1-c][1,4]-benzoxazine-2-carboxylic acid with a melting point of 256°-8° C. (decarboxylates).
Name
methyl 4H-imidazo-[2,1-c][1,4]-benzoxazine-2-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[N:9]2[C:4]([CH2:5][O:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=32)=[N:3][C:2]=1[C:14]([O:16]C)=[O:15].[OH-].[Na+].Cl>CO.O>[CH:1]1[N:9]2[C:4]([CH2:5][O:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=32)=[N:3][C:2]=1[C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
methyl 4H-imidazo-[2,1-c][1,4]-benzoxazine-2-carboxylate
Quantity
10 g
Type
reactant
Smiles
C1=C(N=C2COC3=C(N21)C=CC=C3)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
thus obtained until the pH was 11
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed until the starting material
DISSOLUTION
Type
DISSOLUTION
Details
had completely dissolved
CUSTOM
Type
CUSTOM
Details
the desired product precipitated out
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solid product was washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The white product was dried over P2O5

Outcomes

Product
Name
Type
product
Smiles
C1=C(N=C2COC3=C(N21)C=CC=C3)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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